3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The compound has a molecular formula of C20H13Cl2NOS and a molecular weight of 386.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzo[b]thiophene-2-carboxylic acid with 2-methylnaphthalen-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide have similar structural features but may exhibit different reactivity and biological activities.
Uniqueness
3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and naphthyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H13Cl2NOS |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-methylnaphthalen-1-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H13Cl2NOS/c1-11-9-10-12-5-2-3-6-13(12)18(11)23-20(24)19-17(22)16-14(21)7-4-8-15(16)25-19/h2-10H,1H3,(H,23,24) |
InChI Key |
PDHJNUQBNUWNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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